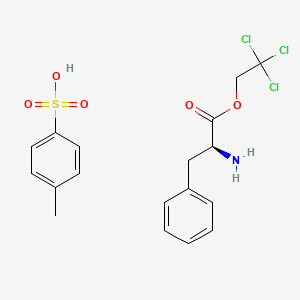
1H-Benzimidazole,1-butyl-7-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole,1-butyl-7-methyl-(9CI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The compound 1H-Benzimidazole,1-butyl-7-methyl-(9CI) is characterized by the presence of a butyl group at the first position and a methyl group at the seventh position of the benzimidazole ring. This structural modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of o-phenylenediamine with butyl isocyanate in the presence of a base such as sodium hydroxide can yield the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole,1-butyl-7-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions can be conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
1H-Benzimidazole,1-butyl-7-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Benzimidazole,1-butyl-2-methyl-(9CI)
- 1H-Benzimidazole,1-butyl-5-methyl-(9CI)
- 1H-Benzimidazole,1-butyl-6-methyl-(9CI)
Uniqueness
1H-Benzimidazole,1-butyl-7-methyl-(9CI) is unique due to the specific positioning of the butyl and methyl groups on the benzimidazole ring. This structural arrangement can influence the compound’s chemical reactivity, biological activity, and overall properties. Compared to other similar compounds, 1H-Benzimidazole,1-butyl-7-methyl-(9CI) may exhibit distinct pharmacological profiles and potential therapeutic applications.
Propiedades
Número CAS |
156725-74-5 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.274 |
Nombre IUPAC |
1-butyl-7-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-4-8-14-9-13-11-7-5-6-10(2)12(11)14/h5-7,9H,3-4,8H2,1-2H3 |
Clave InChI |
HWQALYNIUDQLNG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=CC=CC(=C21)C |
Sinónimos |
1H-Benzimidazole,1-butyl-7-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)






